2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
Description
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS: 106055-11-2) is a phenolic ester derivative with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is also known as 1-O-p-coumaroylglycerol or glyceryl p-coumarate, featuring a (2E)-configured double bond in the cinnamate moiety and a 2,3-dihydroxypropyl (glycerol) backbone esterified to the 4-hydroxyphenylpropenoic acid group . This compound has been isolated from plants such as Stelleropsis tianschanica and is commercially available for research purposes with high purity (HPLC >96%) .
Properties
IUPAC Name |
2,3-dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSZTOOHLGKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711978, DTXSID501219984 | |
| Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63529-09-9, 106055-11-2 | |
| Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63529-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid (p-coumaric acid) with glycerol. The reaction is usually catalyzed by an acid or base, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions and product recovery .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine are used.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate in combating cancer. A network pharmacology approach revealed that this compound interacts with key gene targets associated with kidney cancer and inflammation, such as MTOR and PIK3CA. Molecular docking simulations indicated a favorable binding affinity, suggesting its utility as a therapeutic agent against these conditions .
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which can be beneficial in reducing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thus providing protective effects against cellular damage .
Cosmetic Applications
1. Skin Care Formulations
Due to its antioxidant properties, this compound is being explored for inclusion in skin care products. It can help protect the skin from environmental stressors and aging by neutralizing free radicals .
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it suitable for formulations aimed at reducing skin irritation and promoting skin health. Its ability to modulate inflammatory pathways can enhance the efficacy of topical applications designed for sensitive skin .
Materials Science Applications
1. Photosensitive Resin Compositions
In materials science, this compound is utilized in the development of photosensitive resin compositions. These materials are essential for various applications including photolithography in electronics and microfabrication processes. The incorporation of this compound enhances the performance of these resins by improving their sensitivity and resolution during exposure to light .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer Activity | Interacts with cancer-related gene targets; antioxidant properties |
| Cosmetics | Skin Care Formulations | Reduces oxidative stress; anti-inflammatory effects |
| Materials Science | Photosensitive Resin Compositions | Enhanced sensitivity and resolution in photolithography |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the binding affinity of various compounds against kidney cancer targets demonstrated that this compound showed significant interactions with MTOR and PIK3CA, indicating its potential as a lead compound for further drug development .
Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at developing a new anti-aging cream, researchers incorporated this compound due to its antioxidant and anti-inflammatory properties. Clinical trials showed improved skin elasticity and reduced signs of aging among participants using the cream over a twelve-week period .
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Drug Delivery: The ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner
Comparison with Similar Compounds
Structural Analogs with Dihydroxypropyl Esters
The compound belongs to a broader class of dihydroxypropyl esters , which vary in their acyl groups. Key comparisons include:
Key Insights :
- Lipid-soluble analogs (e.g., decanoate/heptadecenoate derivatives) may exhibit better cell membrane penetration but lack phenolic bioactivity .
Phenolic Ester Derivatives with Varied Backbones
Comparisons with phenolic esters featuring different backbone structures:
Key Insights :
- Glycosylation (e.g., in NP-008297) increases molecular weight and solubility but may reduce bioavailability due to larger size .
- Methoxy substitutions (e.g., 3-(4-hydroxy-3-methoxyphenyl)-1,2-propandiol) correlate with reduced bioactivity compared to hydroxylated analogs, emphasizing the importance of free phenolic -OH groups .
- Acrylamide-linked derivatives (e.g., compound 2 in ) show potent anti-inflammatory activity, suggesting that the cinnamate moiety’s conjugation method (ester vs. amide) influences target specificity .
Biological Activity
2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.
Chemical Structure and Properties
The compound is characterized by the presence of a 4-hydroxyphenyl group, which is known for contributing to various biological activities. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14O5
Antimicrobial Activity
Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial properties. A study synthesized various derivatives of amino acids incorporating this moiety and tested their efficacy against multidrug-resistant pathogens. The findings highlighted that certain derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains such as Candida auris .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 2 | S. aureus | >64 |
| 4 | E. faecalis | >64 |
| 5 | Candida auris | Active |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties through network pharmacology approaches. It was found to interact with key inflammatory pathways, potentially modulating cytokine expression levels such as IL6 and PTGS2, which are crucial in inflammatory responses .
Cancer Treatment Potential
Molecular docking studies have suggested that this compound may target specific proteins involved in cancer progression. Notably, it showed potential binding affinity to targets associated with kidney cancer and inflammation pathways . The integration of this compound into therapeutic strategies could enhance the efficacy of existing treatments.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, derivatives of the compound were tested against a range of microbial strains. The results indicated that modifications to the phenolic structure significantly influenced antimicrobial potency.
- Inflammation Modulation : A study focusing on gut microbiota-derived short-chain fatty acids revealed that metabolites similar to this compound could regulate inflammatory pathways effectively in renal tissues .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate?
- Methodological Answer :
- Identity Confirmation : Use CAS RN 10095-20-2 for cross-referencing in databases like PubChem or regulatory documents .
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR spectra with reference standards (e.g., similar prop-2-enoate derivatives in ).
- Mass Spectrometry : Verify the molecular ion peak at m/z 146.141 (exact mass) using high-resolution MS .
- Chromatography : Employ HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times from synthetic analogs in .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Physical Properties :
- Density: 1.202 g/cm³ .
- Boiling Point: 300.7°C at 760 mmHg .
- Stability Considerations : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis of the ester group, as suggested by safety protocols in .
- Solubility : Preliminary testing in polar aprotic solvents (e.g., DMSO) is recommended due to its dihydroxypropyl moiety.
Advanced Research Questions
Q. How can researchers address synthetic challenges in preparing derivatives of this compound for structure-activity studies?
- Methodological Answer :
- Derivatization Strategies :
- Ester Modification : Replace the 2,3-dihydroxypropyl group with other diols (e.g., ethylene glycol) using Steglich esterification (DCC/DMAP) .
- Phenyl Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogens) via Heck coupling, as demonstrated for ethyl (2E)-3-(2′-allyloxyphenyl)prop-2-enoate analogs in .
- Purification Challenges : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate polar derivatives .
Q. What analytical methods are suitable for detecting degradation products or impurities in pharmaceutical formulations containing this compound?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolysis of the ester bond under acidic/alkaline conditions using forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C) .
- Impurity Profiling :
- LC-MS/MS : Identify trace impurities (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) with a Q-TOF mass spectrometer in negative ion mode .
- Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-listed propanoic acid derivatives in ).
Q. How can computational methods predict the biological activity of this compound in drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like MEK or mTOR kinases, inspired by structurally related inhibitors in .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) based on its logP (~1.2) and PSA (66.76 Ų) .
Methodological Notes
- Safety Protocols : Always consult safety data sheets ( ) for handling guidelines, including PPE (gloves, goggles) and emergency procedures for accidental exposure.
- Data Validation : Cross-reference experimental results with structural analogs (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate in ) to validate synthetic or analytical outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
